4-(1,1-Difluoroethyl)-2,5-difluoropyridine
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Overview
Description
4-(1,1-Difluoroethyl)-2,5-difluoropyridine is a fluorinated heterocyclic compound. Fluorinated compounds are known for their unique properties, such as increased metabolic stability, lipophilicity, and biological activity. These properties make them valuable in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylating reagents. This process can be catalyzed by transition metals such as nickel or palladium . The reaction conditions often include the use of solvents like acetonitrile and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale difluoromethylation reactions. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoroethyl)-2,5-difluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Electrophilic reagents like bromine or iodine can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy or tert-butoxy derivatives, while electrophilic substitution can produce bromo or iodo derivatives .
Scientific Research Applications
4-(1,1-Difluoroethyl)-2,5-difluoropyridine has several scientific research applications:
Medicinal Chemistry: The compound is used in the design of pharmaceuticals due to its enhanced metabolic stability and biological activity.
Agrochemicals: It is used in the development of pesticides and herbicides.
Materials Science: The compound is used in the synthesis of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . This interaction can modulate various biological pathways, leading to its observed effects in medicinal and agricultural applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(1,1-Difluoroethyl)-2,5-difluoropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
4-(1,1-difluoroethyl)-2,5-difluoropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c1-7(10,11)4-2-6(9)12-3-5(4)8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRZVGBMJBQIHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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